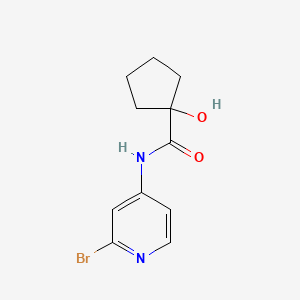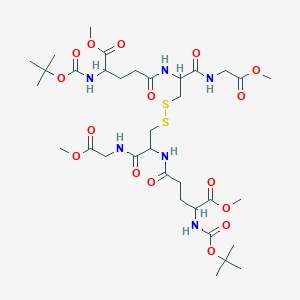
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloromethyl group, an ethyl group, and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine typically involves the chloromethylation of a pyrimidine precursor. One common method is the reaction of 2-methylsulfanylpyrimidine with chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to optimize reaction efficiency and yield. This method allows for precise control of reaction conditions, leading to higher yields and better product quality compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Derivatives with different nucleophiles replacing the chloromethyl group.
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified pyrimidine derivatives.
Applications De Recherche Scientifique
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific properties, such as polymers with enhanced fluorescence.
Mécanisme D'action
The mechanism of action of 5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloromethyl-2-methoxy-benzaldehyde: Used in polymerization reactions and has similar chloromethyl functionality.
2-chloro-4-(trifluoromethyl)pyrimidine: Shares the pyrimidine core and has applications in medicinal chemistry.
5-chloromethylfurfural: A furan derivative with chloromethyl functionality, used in the synthesis of biofuels and polymers.
Uniqueness
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the ethyl and methylsulfanyl groups provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H12ClN3S |
|---|---|
Poids moléculaire |
217.72 g/mol |
Nom IUPAC |
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3S/c1-3-10-7-6(4-9)5-11-8(12-7)13-2/h5H,3-4H2,1-2H3,(H,10,11,12) |
Clé InChI |
HLMRFMZVINJWKI-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC=C1CCl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one](/img/structure/B13871577.png)

![1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13871594.png)
![6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13871603.png)


![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)



![2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac](/img/structure/B13871658.png)

